Potassium trifluorohydroxyborate(1-)

Description

Properties

CAS No. |

13876-98-7 |

|---|---|

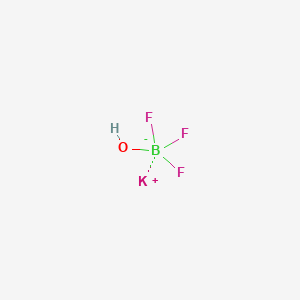

Molecular Formula |

BF3HKO |

Molecular Weight |

123.91 g/mol |

IUPAC Name |

potassium;trifluoro(hydroxy)boranuide |

InChI |

InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1 |

InChI Key |

YKFUDQQSSVOYFF-UHFFFAOYSA-N |

SMILES |

[B-](O)(F)(F)F.[K+] |

Isomeric SMILES |

[B-](O)(F)(F)F.[K+] |

Canonical SMILES |

[B-](O)(F)(F)F.[K+] |

Other CAS No. |

13876-98-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Potassium trifluorohydroxyborate(1-) serves as a versatile reagent in organic synthesis. Its ability to act as a Lewis acid allows it to facilitate various chemical reactions, including:

- Cross-Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions, where it helps form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application is vital in the synthesis of pharmaceuticals and agrochemicals.

- Polymerization : The compound can initiate polymerization processes, particularly in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.

Catalysis

In catalysis, potassium trifluorohydroxyborate(1-) has been noted for its efficiency in several reactions:

- Alkylation and Acylation : The compound acts as a catalyst for alkylation reactions, enabling the introduction of alkyl groups into organic molecules.

- Transacetalation Reactions : It is employed in carbohydrate chemistry for transacetalation, which is crucial for modifying sugar derivatives.

Materials Science

The unique properties of potassium trifluorohydroxyborate(1-) make it useful in materials science:

- Flame Retardants : It can be incorporated into polymer matrices to enhance flame retardancy. The trifluoro group contributes to the material's thermal stability.

- Glass and Ceramics : The compound is utilized in the production of specialized glass and ceramic materials, where it aids in achieving desired mechanical properties.

Biological Research

While the biological effects of potassium trifluorohydroxyborate(1-) require further investigation, preliminary studies suggest potential applications in biological systems:

- Drug Delivery Systems : Its reactivity may be harnessed to develop drug delivery systems that release therapeutic agents in a controlled manner.

- Bioconjugation : The hydroxy group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or carriers.

Comparison with Similar Compounds

Structural Comparisons

Potassium Trifluoroborates with Organic Substituents

- Potassium (3-Butenyl)trifluoroborate (CAS: N/A): Contains a butenyl group instead of a hydroxyl group. The structure is C₄H₇BF₃K , with boron bonded to three fluorines and a butenyl chain. This compound is used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity with palladium catalysts .

- Potassium Trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate : Features an indole ring with a Boc-protected amine. Its bulky aromatic substituent enhances steric hindrance, making it suitable for selective coupling reactions .

Inorganic Trifluoroborate Derivatives

- Potassium Difluorodihydroxyborate(1−) (CAS: 85392-66-1): Formula H₂BF₂KO₂ , with two hydroxyl and two fluorine groups. This compound exhibits higher hydrophilicity due to additional hydroxyl groups, enabling applications in aqueous-phase reactions .

- Hydrogen Trifluorohydroxyborate(1−) (CAS: 16903-52-9): The protonated form (BF₃H₂O⁻ ) lacks the potassium counterion, making it more acidic and less stable under ambient conditions .

Chemical Reactivity

- Electrophilicity : The hydroxyl group in potassium trifluorohydroxyborate(1−) increases its susceptibility to hydrolysis compared to fully fluorinated analogs like potassium trifluoro(p-tolyl)borate (CAS: 216434-82-1), which is stable in protic solvents .

- Cross-Coupling Efficiency: Potassium trifluorohydroxyborate(1−) is less reactive in Suzuki couplings than aryl-substituted trifluoroborates (e.g., potassium trifluoro(4-fluorophenyl)borate, CAS: 192863-35-7) due to its inorganic backbone .

- Acid-Base Behavior: The hydroxyl group allows participation in hydrogen bonding, unlike non-hydroxylated derivatives such as potassium vinyltrifluoroborate (CAS: 13682-77-4), which is inert to proton exchange .

Physical Properties

| Property | Potassium Trifluorohydroxyborate(1−) | Potassium Difluorodihydroxyborate(1−) | Potassium (3-Butenyl)trifluoroborate |

|---|---|---|---|

| Molecular Weight (g/mol) | 138.83 | 122.93 | 162.00 |

| Solubility | Soluble in polar aprotic solvents | Highly soluble in water | Low solubility in water |

| Thermal Stability | Decomposes above 200°C | Stable up to 150°C | Stable up to 300°C |

| Refractive Index | 1.316 (lit.) | N/A | N/A |

| Boiling Point | 100°C (decomposition) | N/A | >300°C |

Data compiled from

Q & A

Q. What are the recommended synthetic routes for preparing potassium trifluorohydroxyborate(1−), and how can reaction efficiency be optimized?

Potassium trifluorohydroxyborate(1−) is typically synthesized via the reaction of boron trifluoride (BF₃) with potassium hydroxide (KOH) in aqueous media, followed by controlled fluorination. A methodologically rigorous approach involves using potassium hydrogen fluoride (KHF₂) as a fluorinating agent, as demonstrated in the synthesis of analogous trifluoroborate salts . Key optimization parameters include:

Q. How should researchers characterize the purity and structural integrity of potassium trifluorohydroxyborate(1−)?

Critical characterization methods include:

Q. What safety protocols are essential for handling potassium trifluorohydroxyborate(1−) in laboratory settings?

- PPE : Safety goggles, nitrile gloves (EN 374 standard), and lab coats are mandatory. Face shields are required during high-risk procedures (e.g., grinding solids) .

- Ventilation : Use fume hoods for reactions releasing HF vapors.

- Spill Management : Neutralize spills with calcium carbonate (CaCO₃) to immobilize fluoride ions .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do computational studies explain the reactivity of potassium trifluorohydroxyborate(1−) in Suzuki-Miyaura cross-coupling reactions?

Density Functional Theory (DFT) calculations reveal that the trifluorohydroxyborate(1−) anion facilitates transmetallation by stabilizing the Pd(II) intermediate through weak B-O-Pd interactions. Key findings:

- Energy barrier : The activation energy for transmetallation is reduced by 12–15 kcal/mol compared to tetrafluoroborate salts .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance anion dissociation, improving catalytic turnover .

Experimental validation involves monitoring reaction kinetics via in-situ ¹⁹F NMR to correlate computational predictions with observed yields (>85% with aryl chlorides) .

Q. What strategies resolve contradictions in reported thermal stability data for potassium trifluorohydroxyborate(1−)?

Discrepancies in decomposition temperatures (reported as 150–200°C) arise from hydration states and impurities. Methodological resolutions include:

- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) with heating rates ≤5°C/min to isolate dehydration events .

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity (Δm = ~5% at 80% RH) to account for water content in stability assessments .

Consensus data indicate anhydrous forms decompose at 185°C ±5°C .

Q. How can researchers mitigate challenges in quantifying trace fluoride impurities in potassium trifluorohydroxyborate(1−) samples?

Fluoride contamination (>100 ppm) adversely impacts catalytic applications. Advanced analytical approaches:

- Ion Chromatography (IC) : Use a Dionex IonPac AS18 column with suppressed conductivity detection (LOD = 0.1 ppm) .

- Fluoride-Selective Electrodes : Calibrate with TISAB III to mask interfering ions (e.g., OH⁻) .

Pre-treatment: Wash samples with cold, deionized water (3×) to remove surface-adsorbed fluorides .

Q. What mechanistic insights explain the compound’s role in nucleophilic substitution reactions?

The trifluorohydroxyborate(1−) anion acts as a "masked" fluoride source. Mechanistic studies (e.g., ¹⁹F NMR line-broadening experiments) show:

- Step 1 : Anion dissociation in polar solvents (K⁺ dissociation constant Kd = 1.2×10⁻³ M in DMSO).

- Step 2 : Fluoride release via hydrolysis (BF₃OH⁻ + H₂O → BF₃(OH₂)⁻ → F⁻ + BF₂(OH)₂⁻) .

Applications: Fluorination of aryl iodides with Cu(I) catalysts achieves >90% yield under mild conditions (50°C, 12 h) .

Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) enhance understanding of boron coordination chemistry in this compound?

¹¹B NMR isotopic shifts (Δδ = 1.5–2.0 ppm for ¹⁰B vs. ¹¹B) clarify coordination geometry. Key observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.